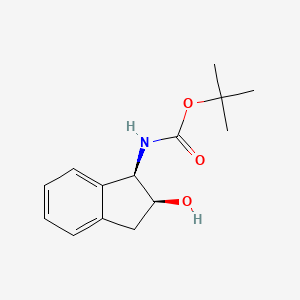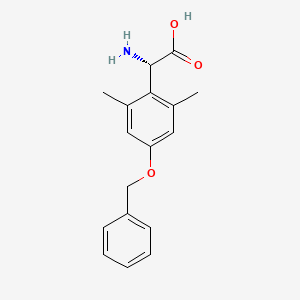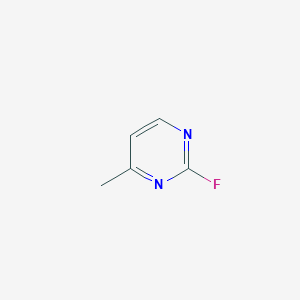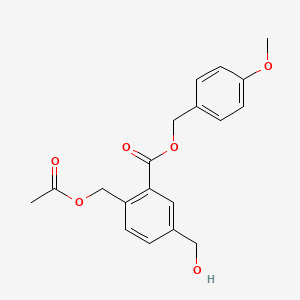![molecular formula C9H11NO4S B1644830 3-Methyl-4-[(methylsulfonyl)amino]benzoic acid CAS No. 892878-60-3](/img/structure/B1644830.png)
3-Methyl-4-[(methylsulfonyl)amino]benzoic acid
Overview
Description
3-Methyl-4-[(methylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C9H11NO4S . It has a molecular weight of 229.26 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11NO4S/c1-6-5-7 (9 (11)12)3-4-8 (6)10-15 (2,13)14/h3-5,10H,1-2H3, (H,11,12) . This indicates that the compound has a benzoic acid core structure with a methyl group and a methylsulfonyl amino group attached to the benzene ring .
Scientific Research Applications
Bio-potent Sulfonamides Synthesis
Sulfonamides, including derivatives of 3-Methyl-4-[(methylsulfonyl)amino]benzoic acid, have been synthesized for their antimicrobial activities. These compounds were produced using a fly-ash:H3PO3 nano catalyst in ultrasound irradiation conditions, achieving yields over 90% (S. Dineshkumar & G. Thirunarayanan, 2019).
Class III Antiarrhythmic Activity
A series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, including 3-Methyl-4-[(methylsulfonyl)amino]benzoic acid derivatives, demonstrated potent Class III antiarrhythmic activity without affecting conduction. These compounds were evaluated in vitro and in vivo, with some showing significant potential for further characterization (J. Ellingboe et al., 1992).
EP1 Receptor Selective Antagonists
Research into 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid and its analogs revealed optimized EP1 receptor selective antagonist activity. These studies included in vivo evaluations and structure-activity relationship analyses to optimize antagonist activity (A. Naganawa et al., 2006).
Na+/H+ Antiporter Inhibitors
Investigations into the role of Na+/H+ exchanger inhibition during cardiac ischemia led to the development of potent and selective benzoylguanidines as NHE inhibitors. These compounds, including derivatives of 3-Methyl-4-[(methylsulfonyl)amino]benzoic acid, showed promise as adjunctive therapy for acute myocardial infarction (M. Baumgarth, N. Beier, & R. Gericke, 1997).
properties
IUPAC Name |
4-(methanesulfonamido)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-5-7(9(11)12)3-4-8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJNQHFRVKPEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1644772.png)
![Decahydropyrrolo[3,4-b]pyrrolizine](/img/structure/B1644778.png)
![2-(Hydrazinomethyl)imidazo[1,2-a]pyridine](/img/structure/B1644781.png)





